2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This molecule features a bicyclic chromeno[2,3-c]pyrrole core fused with a 1,3-benzodioxole moiety and substituted with a propenyloxy group at the 1-phenyl position (Fig. 1). Its molecular formula is C₂₇H₂₁NO₆, with an average molecular mass of 455.466 g/mol and a monoisotopic mass of 455.136887 g/mol .
The chromeno[2,3-c]pyrrole scaffold is rare in natural products but has garnered attention due to its bioactivity, including antioxidant properties and glucokinase activation . Synthetic routes for this class of compounds typically involve multicomponent reactions (MCRs) or acid-catalyzed cyclizations, emphasizing step economy and high functional group tolerance .
Properties
Molecular Formula |
C29H23NO6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H23NO6/c1-3-11-33-20-6-4-5-19(14-20)26-25-27(31)21-12-17(2)7-9-22(21)36-28(25)29(32)30(26)15-18-8-10-23-24(13-18)35-16-34-23/h3-10,12-14,26H,1,11,15-16H2,2H3 |
InChI Key |
HRGYJYPLHGQFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=CC=C6)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole moiety, followed by the formation of the chromeno and pyrrole rings through cyclization reactions. Key reagents used in these steps include chloromethylation agents, nitriles, and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The chromeno[2,3-c]pyrrole-3,9-dione framework allows for extensive substitution at the 1-aryl and 2-alkyl positions. Below is a comparative analysis of key derivatives:
Key Observations :
- Propenyloxy vs. Methoxy : The propenyloxy group in the target compound introduces an allyl ether, which may confer metabolic instability compared to the methoxy analog . However, this group could enable covalent interactions with cysteine residues in enzymes, a feature absent in methoxy-substituted analogs.
- Benzodioxole vs.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s benzodioxole and propenyloxy groups may reduce aqueous solubility compared to simpler analogs (e.g., 2-methyl-1-phenyl derivatives) . Methoxy-substituted analogs exhibit higher solubility (logP ~3.5 vs. ~4.2 for the target compound) .
- Enzyme Inhibition: While direct data on the target compound are lacking, structurally related chromeno[2,3-c]pyrroles inhibit autotaxin (ATX) with IC₅₀ values <1 µM in fluorogenic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
